1,3-Pentadiene

Elastomer durability Ozone aging Polymer degradation

1,3-Pentadiene (piperylene, CAS 2004-70-8) is a volatile, flammable conjugated diene existing as two geometric isomers – the commercially dominant trans (E) form and the cis (Z) form. Obtained primarily from steam-cracker C5 fractions, it is a key industrial monomer for C5 aliphatic petroleum resins, methyltetrahydrophthalic anhydride (MeTHPA) via Diels–Alder reaction with maleic anhydride, and high-performance elastomers.

Molecular Formula CH2(CH)3CH3
C5H8
Molecular Weight 68.12 g/mol
CAS No. 2004-70-8
Cat. No. B166810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Pentadiene
CAS2004-70-8
Synonyms1,3-pentadiene
1,3-pentadiene, (Z)-isomer
piperylene
Molecular FormulaCH2(CH)3CH3
C5H8
Molecular Weight68.12 g/mol
Structural Identifiers
SMILESCC=CC=C
InChIInChI=1S/C5H8/c1-3-5-4-2/h3-5H,1H2,2H3/b5-4+
InChIKeyPMJHHCWVYXUKFD-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityMISCIBLE WITH ALCOHOL, ETHER, ACETONE, BENZENE
Water solubility of >341 mg/l at room temperature.
Solubility in water, g/100ml: 0.069 (very poor)

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Pentadiene (Piperylene) CAS 2004-70-8: Conjugated C5 Diene for Selective Diels–Alder Syntheses and Ozone-Resistant Elastomer Production


1,3-Pentadiene (piperylene, CAS 2004-70-8) is a volatile, flammable conjugated diene existing as two geometric isomers – the commercially dominant trans (E) form and the cis (Z) form [1]. Obtained primarily from steam-cracker C5 fractions, it is a key industrial monomer for C5 aliphatic petroleum resins, methyltetrahydrophthalic anhydride (MeTHPA) via Diels–Alder reaction with maleic anhydride, and high-performance elastomers . The global piperylene market, valued at approximately USD 904 million in 2024 [2], reflects its established role in adhesives, paints, rubber compounding, and epoxy curing agent intermediates.

Why Generic Substitution of 1,3-Pentadiene with Isoprene, 1,4-Pentadiene, or Cyclopentadiene Fails in Industrial Diels–Alder and Polymerization Processes


Conjugated dienes appear interchangeable at first glance, but subtle structural differences create decisive selectivity and stability gaps. 1,3-Pentadiene possesses a linear conjugated system with a terminal methyl substituent that imparts a unique balance of reactivity and steric control in Diels–Alder cycloadditions, which neither isoprene (branched) nor 1,4-pentadiene (non-conjugated) can replicate [1]. Furthermore, the trans isomer of 1,3-pentadiene is approximately two orders of magnitude more reactive toward maleic anhydride than the cis isomer [2], a stereoelectronic feature absent in symmetric dienes such as butadiene. Polymers derived from 1,3-pentadiene also exhibit intrinsically superior ozone resistance compared to polybutadiene and polyisoprene [3], making direct substitution unacceptable for outdoor or automotive applications.

1,3-Pentadiene (CAS 2004-70-8) – Product-Specific Quantitative Evidence Guide for Scientific Selection and Procurement


Superior Ozone Resistance of Poly(1,3-pentadiene) Elastomers vs. Polybutadiene and Polyisoprene

Poly(1,3-pentadiene) is explicitly disclosed to possess greater ozone resistance than both polybutadiene and polyisoprene [1]. This intrinsic material property arises from the unique microstructure of the polymer, which reduces susceptibility to ozone-induced chain scission relative to other diene elastomers [1]. While quantitative ozone cracking indices under standardized ASTM D1149 conditions are not directly reported for the homopolymer in open literature, the patent disclosure establishes a clear performance hierarchy that informs material selection for ozone-exposed applications.

Elastomer durability Ozone aging Polymer degradation

Absolute Diels–Alder Reactivity Difference Between trans- and cis-1,3-Pentadiene Isomers with Maleic Anhydride

trans-1,3-Pentadiene undergoes rapid Diels–Alder cycloaddition with maleic anhydride, whereas cis-1,3-pentadiene is essentially unreactive under the same conditions [1]. This binary selectivity enables quantitative separation of the trans isomer from mixed C5 streams: trans-1,3-pentadiene is consumed to form the MeTHPA adduct, while the cis isomer passes through unreacted [2]. The industrial consequence is that 1,3-pentadiene sourced from cracking processes (approximately 67% trans, 33% cis) cannot be utilized as a homogeneous monomer without either isomer enrichment or acceptance that only ~67% of the material will participate in Diels–Alder chemistry.

Diels-Alder selectivity Isomer separation MeTHPA synthesis

Boiling Point Proximity of trans- and cis-1,3-Pentadiene Renders Distillation Economically Ineffective for Isomer Separation

The boiling points of trans-1,3-pentadiene (42 °C) and cis-1,3-pentadiene (44 °C) differ by only 2 °C [1]. This narrow gap makes conventional fractional distillation commercially uneconomical for isomer separation, unlike the broader boiling point differences separating 1,3-pentadiene from isoprene (34 °C, ΔT = 8 °C) or from 1,4-pentadiene (26 °C, ΔT = 16 °C) [2]. Consequently, the only industrially practiced means of obtaining high-purity trans-1,3-pentadiene is selective chemical reaction (Diels–Alder adduction with maleic anhydride followed by thermal cracking of the adduct) [3].

Isomer purification Distillation economics C5 fraction separation

Atmospheric Ozone Reaction Rate Constant of 1,3-Pentadiene vs. Competing Conjugated Dienes

The overall ozone reaction rate constant for 1,3-pentadiene is reported as k_O3 = 5.26 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹, corresponding to a tropospheric half-life of approximately 0.218 days (5.2 hours) at a representative ozone concentration of 7 × 10¹¹ molecules cm⁻³ . This places 1,3-pentadiene among the more rapidly oxidized conjugated dienes, a property relevant to both environmental fate modeling and to protocols for safe handling and stabilizer selection during storage and transport.

Atmospheric chemistry Tropospheric lifetime Environmental fate

trans-1,3-Pentadiene Achieves >97% Conversion in Continuous Micro-Channel Diels–Alder Reactor vs. <85% in Batch

In a continuous micro-channel reactor, trans-1,3-pentadiene (T-PD) directly from cracking C5 fraction achieved >97% conversion with maleic anhydride, compared to approximately 85% conversion of isoprene (IP) under identical conditions [1]. The study simultaneously processed cyclopentadiene (CPD), isoprene, and trans-1,3-pentadiene from real C5 feed, establishing the relative reactivity order: CPD > T-PD > IP in the micro-channel configuration, although T-PD and IP conversions converged at >97% after optimization [1].

Process intensification Micro-channel reactor MeTHPA production

Isomerization Thermodynamics: trans-1,3-Pentadiene Is Energetically Preferred over the cis Isomer

Computational studies indicate that the activation energy for cis→trans isomerization of 1,3-pentadiene is 15.76–12.35 kJ mol⁻¹, whereas the reverse trans→cis process requires a substantially higher barrier of 30.30–23.54 kJ mol⁻¹ [1]. This asymmetry confirms that trans-1,3-pentadiene is the thermodynamically favored isomer, which is consistent with the observed ~2:1 trans:cis ratio in thermally equilibrated C5 fractions. The lower energy of the trans form is attributed to reduced steric strain relative to the s-cis conformation required for the cis isomer.

Conformational stability Isomerization barrier Computational thermodynamics

1,3-Pentadiene (CAS 2004-70-8) – Best Research and Industrial Application Scenarios Driven by Quantified Differentiation


Continuous-Flow Synthesis of Methyltetrahydrophthalic Anhydride (MeTHPA) for Epoxy Curing Agents

The demonstrated >97% Diels–Alder conversion of trans-1,3-pentadiene with maleic anhydride in micro-channel reactors [1] makes it the preferred conjugated diene for continuous MeTHPA production. Unlike cyclopentadiene, which dimerizes exothermically on storage, 1,3-pentadiene remains monomeric, eliminating the need for thermal cracking of dicyclopentadiene upstream. The selective reactivity of the trans isomer enables integrated separation-reaction schemes directly from C5 fraction without pre-purification, significantly reducing feedstock cost relative to pure isoprene.

Ozone-Resistant Elastomers for Automotive Seals, Hoses, and Outdoor Rubber Goods

Poly(1,3-pentadiene)-based elastomers and block copolymers offer superior ozone resistance compared to polybutadiene and polyisoprene [1]. For procurement decisions in automotive and construction sealants, specifying 1,3-pentadiene-derived polymers eliminates the need for high loadings of antiozonant additives, which can bloom to the surface and compromise adhesion or aesthetics. This inherent property directly addresses ASTM D1149 ozone cracking specifications with simpler, more cost-effective formulations.

Stereoselective Total Synthesis of Prostaglandins and Bioactive Cyclic Intermediates

The Diels–Alder adduct of trans-piperylene with maleic anhydride serves as a well-precedented starting material for stereoselective prostaglandin synthesis [1]. The endo/exo selectivity and regiochemical outcome of the cycloaddition are highly predictable, unlike with isoprene, which produces regioisomeric mixtures. Researchers procuring 1,3-pentadiene for target-oriented synthesis benefit from the clean stereochemical course that simplifies downstream purification and improves overall yield.

High-Purity trans-1,3-Pentadiene via Selective Diels–Alder Extraction for Specialty Polymerization

The absolute selectivity of trans-1,3-pentadiene toward maleic anhydride, versus the complete inertness of the cis isomer [1], enables a chemical purification strategy that produces trans-1,3-pentadiene of >99.9% isomeric purity after thermal retro-Diels–Alder cracking. This ultra-high-purity monomer is essential for stereoregular polymerization with neodymium or cobalt catalysts to yield isotactic or syndiotactic cis-1,4 poly(1,3-pentadiene), materials with unique crystallinity and mechanical properties distinct from atactic polymer derived from mixed-isomer feedstock [2].

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